molecular formula C19H19NO3 B367159 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione CAS No. 620932-22-1

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367159
CAS No.: 620932-22-1
M. Wt: 309.4g/mol
InChI Key: QHQHCYGDIDSNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence thedopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in various neurological and psychiatric disorders.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the reaction of 7-methylindoline-2,3-dione with 3-(m-tolyloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .

Scientific Research Applications

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is unique due to the presence of both the 7-methyl and 3-(m-tolyloxy)propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHCYGDIDSNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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